2-(4-aminophenoxy)-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-aminophenoxy)-N’-hydroxyethanimidamide is an organic compound with a complex structure that includes an aminophenoxy group and a hydroxyethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenoxy)-N’-hydroxyethanimidamide typically involves multiple steps. One common method includes the reaction of 4-aminophenol with ethyl chloroformate to form 4-aminophenyl chloroformate. This intermediate is then reacted with hydroxylamine to produce the desired compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-aminophenoxy)-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-aminophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-aminophenoxy)-2,6-dimethylaniline: Similar in structure but with additional methyl groups.
10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Contains additional aromatic rings and anthrone groups.
Uniqueness
2-(4-aminophenoxy)-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(4-aminophenoxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H11N3O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11) |
InChI Key |
IUAKQEKJYRFBBE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)OC/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.